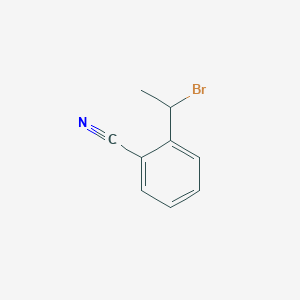

2-(1-Bromoethyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

2-(1-bromoethyl)benzonitrile |

InChI |

InChI=1S/C9H8BrN/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,1H3 |

InChI Key |

UOTJTUVGSZQYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Bromoethyl Benzonitrile

Strategies for Introducing the 1-Bromoethyl Moiety onto a Benzonitrile (B105546) Core

Direct Bromination Approaches

Direct bromination methods involve the reaction of a suitable 2-substituted benzonitrile precursor with a bromine source. The specific pathway, whether radical or electrophilic, is determined by the nature of the starting material's sidechain.

A primary method for synthesizing 2-(1-Bromoethyl)benzonitrile is through the radical bromination of 2-ethylbenzonitrile (B1295046). This reaction leverages the enhanced stability of the benzylic radical intermediate. The benzylic carbon, being directly attached to the benzene (B151609) ring, is particularly susceptible to radical formation.

The reaction is typically initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, constant concentration of molecular bromine (Br₂), which helps to suppress competing reactions like electrophilic addition to the aromatic ring.

The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 2-ethylbenzonitrile. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the final product, this compound, and a new bromine radical, which continues the chain.

Termination: The reaction concludes when radicals combine to form non-radical species.

Table 1: Typical Conditions for Radical Bromination of 2-Ethylbenzonitrile

| Starting Material | Brominating Agent | Initiator | Solvent | Conditions |

| 2-Ethylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux, Light (hν) |

An alternative strategy involves the electrophilic addition of hydrogen bromide (HBr) to a precursor containing a carbon-carbon double bond, such as 2-vinylbenzonitrile. This reaction follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the bromine atom adds to the more substituted carbon.

The mechanism is a two-step process:

The π electrons of the vinyl group's double bond attack the electrophilic hydrogen of HBr. This forms a C-H bond on the terminal carbon and generates a carbocation on the benzylic carbon. This benzylic carbocation is significantly stabilized by resonance with the adjacent aromatic ring.

The bromide ion (Br⁻), acting as a nucleophile, then attacks the stable benzylic carbocation, forming the C-Br bond and yielding the final product, this compound. masterorganicchemistry.com

The high regioselectivity of this reaction is driven entirely by the superior stability of the intermediate benzylic carbocation compared to the alternative primary carbocation that would form if the addition occurred in the anti-Markovnikov fashion.

Coupling Reactions Involving Benzonitrile Derivatives

These methods construct the carbon skeleton of the sidechain by forming new carbon-carbon bonds, offering a versatile approach to the target molecule.

While specific literature examples for the direct synthesis of this compound via cross-coupling are not prevalent, established palladium-catalyzed reactions provide a plausible theoretical route. For instance, a Negishi or Suzuki coupling could potentially be employed.

A hypothetical Negishi coupling could involve the reaction of a 2-cyanophenylzinc halide with a gem-dihaloalkane like 1,1-dibromoethane. Careful control of stoichiometry and reaction conditions would be crucial to achieve mono-arylation and prevent the formation of byproducts. The palladium catalyst, typically with a suitable phosphine (B1218219) ligand, would facilitate the formation of the carbon-carbon bond between the benzonitrile core and the ethyl fragment. Subsequent steps might be needed to ensure the final structure. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in complex molecules. organic-chemistry.org

This synthetic route relies on the conversion of a precursor containing a good leaving group at the benzylic position. A common and effective precursor is 2-(1-hydroxyethyl)benzonitrile. The hydroxyl group (-OH) is a poor leaving group and must first be converted into a more reactive species.

This can be achieved using several reagents that facilitate nucleophilic substitution by a bromide ion. The reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the benzylic carbon is a chiral center. youtube.comyoutube.com

Common reagents for this transformation include:

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a good leaving group, which is then displaced by a bromide ion. youtube.com

Thionyl Bromide (SOBr₂): Similar to PBr₃, it activates the hydroxyl group, allowing for subsequent displacement by bromide.

Concentrated Hydrobromic Acid (HBr): Under acidic conditions, the hydroxyl group is protonated to form water, an excellent leaving group. The bromide ion can then displace the water molecule.

Table 2: Reagents for Nucleophilic Displacement of 2-(1-Hydroxyethyl)benzonitrile

| Reagent | Mechanism | Key Features |

| Phosphorus Tribromide (PBr₃) | Sₙ2 | Good for primary and secondary alcohols. youtube.com |

| Thionyl Bromide (SOBr₂) | Sₙ2 | Often used with a base like pyridine. |

| Hydrobromic Acid (HBr) | Sₙ1 or Sₙ2 | Mechanism depends on substrate and conditions. |

Multistep Synthetic Sequences from Readily Available Starting Materials

A common and logical approach to the synthesis of this compound involves the transformation of a functional group at the benzylic position of a suitable precursor. One of the most direct methods is the conversion of a secondary alcohol to the corresponding bromide.

The synthesis of this compound can be achieved from its alcohol precursor, 2-(1-hydroxyethyl)benzonitrile. This transformation is a standard procedure in organic synthesis, often accomplished using phosphorus tribromide (PBr₃). The reaction typically proceeds via an Sₙ2 mechanism, which is crucial for controlling the stereochemistry of the product when a chiral alcohol is used as the starting material. masterorganicchemistry.comorgosolver.comchemistrysteps.com

The general reaction involves the activation of the hydroxyl group by phosphorus tribromide, converting it into a good leaving group. Subsequently, a bromide ion, acting as a nucleophile, attacks the electrophilic carbon atom, leading to the displacement of the activated hydroxyl group and the formation of the C-Br bond. A key characteristic of the Sₙ2 reaction is the inversion of configuration at the stereocenter. chemistrysteps.combrainly.com

Illustrative Reaction Scheme:

2-(1-hydroxyethyl)benzonitrile + PBr₃ → This compound

The reaction conditions are typically mild, often carried out in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures to minimize side reactions. The choice of brominating agent and reaction conditions can be critical to achieving a good yield and purity of the final product.

| Starting Material | Reagent | Solvent | Temperature (°C) | Key Outcome |

| 2-(1-hydroxyethyl)benzonitrile | PBr₃ | Diethyl ether | 0 to room temp | Formation of this compound |

| 2-(1-hydroxyethyl)benzonitrile | SOBr₂ | Toluene (B28343) | 0 to room temp | Alternative route to this compound |

This interactive table is based on general principles of converting secondary alcohols to bromides and may not represent empirically validated data for this specific reaction.

Control of Regio- and Stereoselectivity in Synthesis

The synthesis of this compound presents a challenge in controlling stereoselectivity, as the benzylic carbon is a potential stereocenter. The development of diastereoselective and enantioselective routes is crucial for accessing specific stereoisomers of the target molecule.

Achieving stereoselectivity in the synthesis of this compound can be approached in several ways. If a chiral starting material is used, such as an enantiomerically pure 2-(1-hydroxyethyl)benzonitrile, the conversion to the bromide using reagents that favor an Sₙ2 mechanism, like PBr₃, will proceed with inversion of configuration, thus yielding an enantiomerically enriched product. masterorganicchemistry.comorgosolver.combrainly.com

Alternatively, enantioselective synthesis can be achieved through the direct, asymmetric bromination of 2-ethylbenzonitrile. This approach often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. While specific examples for this compound are not extensively documented, the field of catalytic, enantioselective C-H functionalization offers promising strategies. sdu.edu.cnrsc.org For instance, iron-catalyzed site-selective bromination of benzylic C-H bonds has been reported, and the use of a chiral ligand in such a system could potentially induce enantioselectivity. sdu.edu.cnresearchgate.net

The formation of specific isomers of this compound is highly dependent on the choice of catalysts and reagents. In the case of converting a chiral alcohol precursor, the choice between a reagent that promotes an Sₙ1 or Sₙ2 pathway is critical. Sₙ2-type reagents like phosphorus tribromide will lead to an inversion of stereochemistry, while Sₙ1 conditions could lead to racemization. chemistrysteps.com

For direct bromination of 2-ethylbenzonitrile, the regioselectivity is generally high for the benzylic position due to the stability of the resulting benzylic radical or cation intermediate. libretexts.org However, achieving enantioselectivity in such a direct functionalization requires a chiral catalyst that can differentiate between the two enantiotopic benzylic hydrogens. The development of such catalytic systems is an active area of research. For example, photoredox catalysis in combination with chiral catalysts has emerged as a powerful tool for enantioselective transformations at benzylic positions. wikipedia.org

The following table summarizes the potential influence of different catalytic approaches on the stereochemical outcome of the synthesis of this compound, based on established principles in asymmetric synthesis.

| Catalytic Approach | Reagents/Catalyst System | Potential Stereochemical Outcome |

| Kinetic Resolution | Chiral catalyst + Brominating agent | Separation of a racemic mixture into enantiomers |

| Asymmetric C-H Bromination | Chiral transition metal complex (e.g., Fe, Ni) + Brominating agent | Direct formation of an enantiomerically enriched product |

| Chiral Auxiliary Control | Substrate with a covalently attached chiral auxiliary | Diastereoselective formation of one stereoisomer |

This interactive table illustrates potential strategies for stereocontrol based on general catalytic methods and may not reflect specific, published results for this compound.

Reactivity and Reaction Mechanisms of 2 1 Bromoethyl Benzonitrile

Reactions Involving the Nitrile Functionality

The cyano (-C≡N) group in 2-(1-Bromoethyl)benzonitrile is also a site of reactivity, although it typically requires more forcing conditions than reactions at the benzylic position.

The nitrile group can undergo hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, making the carbon atom more susceptible to nucleophilic attack by water. rsc.org This initially forms a primary amide (2-(1-bromoethyl)benzamide), which can then be further hydrolyzed under the reaction conditions to the corresponding carboxylic acid (2-(1-bromoethyl)benzoic acid).

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH), the hydroxide ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt upon heating.

Amidation can also be achieved through other means, such as the Ritter reaction, where a carbocation (which could potentially be generated at the benzylic position under acidic conditions) is trapped by the nitrile. However, for this compound, the more common reactions of the nitrile group are hydrolysis pathways.

Reduction Pathways of the Nitrile Group

The nitrile group in this compound is susceptible to reduction by various reagents, primarily yielding primary amines. The choice of reducing agent and reaction conditions can influence the outcome and chemoselectivity of the transformation.

Commonly, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by protonation during workup. For this compound, this would theoretically yield 2-(1-bromoethyl)benzylamine. However, the presence of the labile benzylic bromide introduces the potential for side reactions, including reduction of the carbon-bromine bond or intramolecular reactions.

Catalytic hydrogenation, employing catalysts like Raney nickel, palladium, or platinum, is another widely used method for nitrile reduction. This process involves the addition of hydrogen across the carbon-nitrogen triple bond. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to favor the formation of the primary amine.

Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce nitriles on their own. However, their reactivity can be enhanced by the addition of activating agents or by using them in specific solvent systems.

The table below summarizes common reduction methods for nitriles and their expected products.

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ethereal solvent, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Primary Amine | Elevated pressure and temperature |

| Sodium Borohydride (NaBH₄) | Typically unreactive | Can be activated with additives |

Cycloaddition Reactions with the Nitrile Group (e.g., 1,3-Dipolar Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] or 1,3-dipolar cycloadditions. These reactions are powerful methods for the construction of five-membered heterocyclic rings.

In a typical 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a π-system (the dipolarophile) in a concerted fashion. While alkenes and alkynes are more common dipolarophiles, the nitrile group can also undergo such reactions, although it is generally less reactive.

One of the most well-known examples of a 1,3-dipolar cycloaddition involving a nitrile is the reaction with an azide to form a tetrazole. For instance, the reaction of an organic azide with the nitrile group of this compound, often catalyzed by a Lewis acid or a transition metal, would yield a substituted tetrazole.

Another class of 1,3-dipoles that can react with nitriles are nitrile oxides. The cycloaddition of a nitrile oxide with the nitrile functionality would lead to the formation of a 1,2,4-oxadiazole ring system. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

The general scheme for these reactions is presented below:

| 1,3-Dipole | Heterocyclic Product |

| Azide (R-N₃) | Tetrazole |

| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

Interplay Between Benzylic Halide and Nitrile Reactivity

The proximate positioning of the benzylic bromide and the nitrile group on the benzene (B151609) ring allows for a fascinating interplay between their respective reactivities, leading to unique intramolecular transformations.

Intramolecular Cyclization Reactions

Under appropriate conditions, this compound can undergo intramolecular cyclization reactions. The nitrile group, particularly its nitrogen atom, can act as an internal nucleophile, attacking the electrophilic benzylic carbon bearing the bromine atom.

This type of reaction is often promoted by the presence of a base, which can deprotonate a species that subsequently attacks the nitrile, or by a Lewis acid, which can activate the nitrile group towards nucleophilic attack. The product of such a cyclization would be a substituted isoindoline or a related heterocyclic system. The formation of a five-membered ring through this intramolecular pathway is generally favored due to entropic considerations.

For example, treatment with a strong, non-nucleophilic base could potentially generate a carbanion at the benzylic position, which could then attack the nitrile carbon, leading to a cyclized product after workup. Alternatively, a nucleophile could first add to the nitrile, and the resulting anionic intermediate could then displace the bromide intramolecularly.

Cascade and Domino Reactions

The dual functionality of this compound makes it an ideal substrate for cascade or domino reactions, where a single event triggers a sequence of subsequent transformations. These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation.

A possible cascade reaction could be initiated by the reaction of an external nucleophile at the benzylic bromide. The newly introduced functionality could then participate in a subsequent reaction with the nitrile group. For instance, if the nucleophile is an amine, the resulting secondary amine could then add to the nitrile group, leading to a cyclized product.

Conversely, a reaction could be initiated at the nitrile group. For example, a partial reduction of the nitrile to an imine, followed by an intramolecular nucleophilic attack of the imine nitrogen onto the benzylic carbon, would constitute a domino reaction leading to a heterocyclic product. The feasibility of such cascade reactions depends heavily on the specific reagents and reaction conditions employed.

Transition Metal-Catalyzed Transformations

The benzylic bromide moiety in this compound is a versatile handle for a variety of transition metal-catalyzed cross-coupling and carbonylation reactions.

Carbonylation Reactions

Transition metal-catalyzed carbonylation reactions involve the insertion of carbon monoxide (CO) into a carbon-halogen bond, providing a powerful method for the synthesis of carbonyl compounds. Benzylic halides are excellent substrates for such transformations, which are typically catalyzed by palladium, rhodium, or cobalt complexes.

In the case of this compound, a palladium-catalyzed carbonylation in the presence of an alcohol would be expected to yield the corresponding ester, 2-(1-cyano-1-phenylethyl)carboxylate. The reaction typically proceeds through an oxidative addition of the benzylic bromide to a low-valent metal center, followed by CO insertion and subsequent nucleophilic attack by the alcohol.

Similarly, using an amine as the nucleophile would lead to the formation of the corresponding amide. The presence of the nitrile group in the ortho position could potentially influence the catalytic cycle, either through coordination to the metal center or by participating in subsequent intramolecular reactions after the carbonylation step.

The table below outlines the expected products from the carbonylation of this compound with different nucleophiles.

| Catalyst System | Nucleophile | Product |

| Palladium(0) / CO | Alcohol (R'OH) | Ester |

| Palladium(0) / CO | Amine (R'₂NH) | Amide |

| Cobalt Carbonyl / CO | Water | Carboxylic Acid |

Coupling Reactions (e.g., Suzuki, Sonogashira)

Extensive searches for specific examples of Suzuki-Miyaura and Sonogashira cross-coupling reactions involving the secondary benzylic halide, this compound, did not yield direct, documented research findings in the provided search results. However, the principles of these palladium-catalyzed reactions, widely applied in organic synthesis, allow for a discussion of the expected reactivity and mechanistic considerations for this substrate based on analogous benzylic and secondary alkyl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a substrate like this compound, the reaction would involve the coupling of the secondary benzylic bromide with an aryl or vinyl boronic acid.

The catalytic cycle for this C(sp³)–C(sp²) coupling generally proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step for alkyl halides.

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst. libretexts.org

A significant challenge in the cross-coupling of secondary alkyl halides is the potential for a competing side reaction: β-hydride elimination from the organopalladium intermediate formed after oxidative addition. This process can lead to the formation of undesired alkene byproducts. However, benzylic halides, such as the one in the target molecule, are often more reactive towards oxidative addition and can be successful substrates. The palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates has been shown to be an effective method for creating methylene-linked biaryl systems, demonstrating high functional group tolerance. nih.gov

A generalized scheme for the Suzuki-Miyaura coupling of a secondary benzylic bromide is presented below.

Table 1: Generalized Reaction Scheme for Suzuki-Miyaura Coupling of a Secondary Benzylic Bromide This table represents a generalized reaction and does not correspond to specific experimental data for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2-(1-Aryl-ethyl)benzonitrile |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and requires a base, often an amine like triethylamine or diisopropylamine. organic-chemistry.orgorganic-chemistry.org

While the Sonogashira reaction is most common for C(sp²)–C(sp) bond formation, its application to C(sp³)-halides, particularly unactivated secondary alkyl halides, is more challenging and less common. The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki reaction, this involves oxidative addition of the halide to the Pd(0) species, followed by transmetalation and reductive elimination.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transfer of the alkynyl group to the palladium center during the transmetalation step.

For this compound, a successful Sonogashira coupling would yield a 1,3-disubstituted alkyne. Key challenges include the potential for β-hydride elimination and the relative rates of oxidative addition versus other side reactions. The choice of palladium catalyst, ligands, and reaction conditions is critical to favor the desired cross-coupling pathway. While direct examples with the specified substrate are unavailable, related palladium-catalyzed cross-couplings of benzylic electrophiles with alkynylzinc reagents have been reported, indicating the feasibility of forming C(sp³)–C(sp) bonds under appropriate conditions. researchgate.net

A generalized scheme for the Sonogashira coupling of a secondary benzylic bromide is provided below.

Table 2: Generalized Reaction Scheme for Sonogashira Coupling of a Secondary Benzylic Bromide This table represents a generalized reaction and does not correspond to specific experimental data for this compound.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Triethylamine | 2-(1-Alkynyl-ethyl)benzonitrile |

Advanced Spectroscopic Characterization of 2 1 Bromoethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, providing insights into the electronic environment of each nucleus and their spatial and through-bond relationships.

The ¹H NMR spectrum of 2-(1-Bromoethyl)benzonitrile is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the anisotropic effect of the benzene ring and the electronic effects of the cyano and bromoethyl substituents.

The aliphatic portion of the spectrum is expected to show a quartet for the methine proton (CH-Br) and a doublet for the methyl protons (-CH₃). The methine proton, being directly attached to an electronegative bromine atom and the benzene ring, would appear significantly downfield. The coupling between the methine and methyl protons would result in the observed splitting patterns, with a typical vicinal coupling constant (³JHH) of around 7 Hz.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.4 - 7.8 | m | - |

| CH-Br | 5.3 - 5.5 | q | ~7 |

| -CH₃ | 1.9 - 2.1 | d | ~7 |

Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (B1202638) (TMS) and are based on data from analogous compounds.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring, one for the nitrile group, and two for the bromoethyl side chain.

¹³C NMR: The chemical shifts of the aromatic carbons would be spread over the typical range for substituted benzenes. The carbon bearing the cyano group (C-CN) and the carbon attached to the bromoethyl group (C-CH) would have their chemical shifts significantly influenced by these substituents. The nitrile carbon (C≡N) is expected to appear in the characteristic downfield region for this functional group. The aliphatic carbons, the methine (CH-Br) and methyl (-CH₃), would be found in the upfield region of the spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be instrumental in distinguishing between the different types of carbon atoms. Methylene (CH₂) carbons would appear as negative signals, while methine (CH) and methyl (CH₃) carbons would show as positive signals. Quaternary carbons, such as the ipso-carbons of the benzene ring and the nitrile carbon, would be absent in a DEPT-135 spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would establish the direct one-bond correlations between protons and their attached carbons. Cross-peaks would be observed between the aromatic protons and their corresponding aromatic carbons, the methine proton and the CH-Br carbon, and the methyl protons and the -CH₃ carbon.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 120 |

| Aromatic C | 125 - 145 |

| CH-Br | 45 - 55 |

| -CH₃ | 20 - 25 |

Note: These are estimated values and the actual experimental values may vary.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would highlight the proton-proton coupling networks within the molecule. A clear cross-peak between the methine quartet and the methyl doublet would confirm their vicinal relationship. Within the aromatic system, COSY would help in tracing the connectivity of the adjacent protons, aiding in their specific assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the stereochemistry and through-space proximity of protons. For this compound, a NOESY experiment could reveal correlations between the methine proton of the bromoethyl group and the ortho-protons of the benzene ring. The observation and intensity of these NOE cross-peaks would provide valuable information about the preferred conformation of the side chain relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the vibrational modes of the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its main functional groups.

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the benzene ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹) would be attributed to the C-H stretching of the methyl and methine groups.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, would correspond to the stretching vibration of the carbon-bromine bond.

Predicted Key FT-IR Absorptions for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Strong |

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, often resulting in stronger signals for non-polar bonds and symmetric vibrations.

Nitrile (C≡N) Stretch: The nitrile stretch is also Raman active and would appear as a strong, sharp band in the 2220-2240 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a strong and characteristic band in the Raman spectrum. Other aromatic C=C stretching modes would also be visible.

C-Br Stretch: The C-Br stretch is also observable in the Raman spectrum, complementing the FT-IR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is primarily dictated by the benzonitrile (B105546) chromophore, which is influenced by the 2-(1-bromoethyl) substituent. The electronic transitions observed are typically π → π* transitions associated with the aromatic ring.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. Benzonitrile itself displays a primary absorption band (E2-band) around 224 nm and a weaker, secondary band (B-band) at approximately 271 nm. whitman.edu The introduction of the 2-(1-bromoethyl) group is anticipated to cause a slight bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorbance) on these bands due to electronic and steric interactions with the aromatic system.

| Transition | Expected λmax (nm) | Estimated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

|---|---|---|---|

| π → π* (Primary, E2-band) | ~225-235 | ~10,000 - 15,000 | Intense absorption related to the aromatic system. |

| π → π* (Secondary, B-band) | ~275-285 | ~800 - 1,500 | Weaker, fine-structured band, characteristic of benzenoid systems. |

The polarity of the solvent can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. wikipedia.org For benzonitrile derivatives, changing the solvent can alter the energy gap between the ground and excited states. nih.gov

In nonpolar solvents, the molecule exists in a less perturbed state. As solvent polarity increases, stabilization of the ground and excited states can differ. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a bathochromic (red) shift. mdpi.com Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift will be observed. wikipedia.org For this compound, interactions between the nitrile group and protic solvents (via hydrogen bonding) or polar aprotic solvents (via dipole-dipole interactions) are expected to induce noticeable solvatochromic shifts. Studies on similar molecules like chlorobenzonitriles have shown such solvent-dependent spectral changes. ias.ac.in

| Solvent | Polarity (Dielectric Constant) | Expected Shift in B-band (Relative to Hexane) | Rationale |

|---|---|---|---|

| Hexane | 1.9 | Reference (Baseline) | Nonpolar solvent, minimal solute-solvent interaction. |

| Ethanol | 24.6 | Bathochromic (Red) Shift | Polar protic solvent stabilizes the more polar excited state. |

| Acetonitrile (B52724) | 37.5 | Slight Bathochromic Shift | Polar aprotic solvent stabilizes the excited state through dipole-dipole interactions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₉H₈BrN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine, with its two stable isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern for the molecular ion (M⁺) peak, appearing as two peaks of nearly equal intensity separated by two m/z units (M⁺ and M+2). youtube.com

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| M⁺ | C₉H₈⁷⁹BrN | 208.9894 |

| [M+2]⁺ | C₉H₈⁸¹BrN | 210.9874 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, typically the molecular ion) which is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing fragmentation pathways.

For this compound, the primary fragmentation is expected to be the loss of the bromine atom, which is a good leaving group. youtube.com This would generate a stable benzylic carbocation. Subsequent fragmentations would likely involve the nitrile group and the aromatic ring. The fragmentation pattern of the related compound 2-ethylbenzonitrile (B1295046) shows a prominent peak at m/z 116, corresponding to the loss of a methyl group from the molecular ion (m/z 131). nih.gov A similar pathway can be postulated for the [M-Br]⁺ ion of this compound.

Predicted Fragmentation Pathways:

Loss of Bromine: The most facile fragmentation is the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a stable carbocation at m/z 130.

C₉H₈BrN⁺• → [C₉H₈N]⁺ + •Br

Loss of a Methyl Radical: The [C₉H₈N]⁺ ion (m/z 130) can then lose a methyl radical (•CH₃) to form a fragment at m/z 115. This is analogous to the fragmentation of 2-ethylbenzonitrile which loses a methyl group to form a fragment at m/z 116. nih.gov

Formation of Tropylium-like Ions: Aromatic compounds often rearrange to form stable tropylium (B1234903) (C₇H₇⁺) or related ions. whitman.edu Loss of HCN from the [C₉H₈N]⁺ ion could lead to a C₈H₇⁺ fragment at m/z 103.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

|---|---|---|---|

| 209/211 | 130 | Br | [2-(1-Cyano)vinyl]phenyl cation or related C₉H₈N⁺ isomer |

| 130 | 115 | CH₃ | Cyanobenzyl cation |

| 130 | 103 | HCN | Phenylacetylene cation radical or related C₈H₇⁺ isomer |

| 115 | 89 | C₂H₂ | C₅H₃N⁺• fragment |

Computational Chemistry Studies of 2 1 Bromoethyl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for investigating the properties of organic molecules like 2-(1-Bromoethyl)benzonitrile.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

The structure of this compound features a benzene (B151609) ring substituted with a cyano group and a 1-bromoethyl group at adjacent positions. The presence of a chiral center at the carbon atom bearing the bromine atom means that the molecule exists as a pair of enantiomers. Computational modeling can optimize the geometry of either enantiomer, providing key structural parameters. The rotation around the C-C bond connecting the bromoethyl group to the benzene ring gives rise to different conformers. A relaxed scan of the potential energy surface by systematically rotating this dihedral angle would reveal the most stable conformations, which are likely to be those that minimize steric hindrance between the bulky bromine atom, the methyl group, and the ortho-cyano group.

Based on studies of structurally similar molecules, such as 2-ethylbenzonitrile (B1295046) and 1-bromoethylbenzene, a representative optimized geometry can be predicted.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-CN | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-C (ethyl) | ~1.53 Å |

| C-Br | ~1.95 Å |

| C-H (aromatic) | ~1.08 Å |

| C-H (aliphatic) | ~1.09 Å |

| ∠ C-C-C (ring) | ~120° |

| ∠ C-C-CN | ~121° |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds.

For this compound, characteristic vibrational frequencies would be expected for the cyano group (C≡N stretch), the aromatic ring (C-C and C-H stretches), and the aliphatic side chain (C-H stretches and bends, and the C-Br stretch). Theoretical studies on substituted benzonitriles have shown that the position of the C≡N stretching frequency is sensitive to the electronic effects of the other substituents on the ring. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C≡N stretch | 2240 - 2220 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-H bend (aliphatic) | 1470 - 1370 |

Note: These are approximate ranges and the exact values would be obtained from DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. samipubco.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals of the cyano group and the C-Br bond.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

Note: These values are estimations based on typical ranges for similar aromatic compounds.

Charge Distribution Analysis: Mulliken and Natural Population Analysis (NPA)

Understanding the distribution of electron density within a molecule is fundamental to predicting its electrostatic interactions and reactive sites. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for assigning partial atomic charges. While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used in the calculation. stackexchange.comuni-muenchen.de NPA, which is derived from the Natural Bond Orbital (NBO) method, is generally considered to be more robust and less basis set dependent. stackexchange.com

For this compound, the electronegative nitrogen and bromine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The aromatic ring will also exhibit a specific charge distribution pattern influenced by the electron-withdrawing cyano group and the bromoethyl substituent.

Table 4: Predicted Partial Atomic Charges for Key Atoms in this compound (NPA)

| Atom | Predicted Partial Charge (e) |

|---|---|

| N (in CN) | -0.5 to -0.6 |

| C (in CN) | +0.1 to +0.2 |

| Br | -0.1 to -0.2 |

| C (bonded to Br) | +0.1 to +0.2 |

| C (aromatic, bonded to CN) | +0.1 to +0.2 |

Note: These are illustrative values representing expected charge distributions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, which possesses a reactive benzylic bromide functional group, computational studies can be employed to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions.

By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, transition states, and products can be located. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Furthermore, the intrinsic reaction coordinate (IRC) can be calculated to confirm that a given transition state connects the intended reactants and products.

For instance, the mechanism of a nucleophilic substitution reaction at the benzylic carbon could be investigated to determine whether it proceeds via an SN1-like mechanism involving a benzylic carbocation intermediate or an SN2-like mechanism with a concerted bond-forming and bond-breaking process. Computational studies on the reactions of benzylic bromides have provided detailed insights into these mechanistic pathways. dntb.gov.uanih.govacs.org Such investigations for this compound would shed light on its reactivity profile and guide its application in chemical synthesis.

Transition State Characterization and Reaction Pathway Elucidation

No studies detailing the computational characterization of transition states or the elucidation of reaction pathways involving this compound were found.

Energy Barriers and Reaction Rate Prediction

Information regarding the calculation of energy barriers or the prediction of reaction rates for chemical transformations of this compound is not present in the surveyed literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available computational studies that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound and compare them with experimental data.

Calculation of Advanced Electronic Properties

Dipole Moments and Molecular Polarizability

No computational data on the dipole moment or molecular polarizability of this compound could be identified.

Synthetic Applications and Derivatization Strategies

Utilization as a Building Block in Complex Organic Synthesis

The presence of a bromoethyl group attached to a benzonitrile (B105546) framework allows for a range of chemical transformations, making 2-(1-Bromoethyl)benzonitrile a key intermediate for synthesizing more complex structures. Its reactivity is centered on the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry and materials science. Benzonitrile derivatives can serve as precursors to a wide array of heterocyclic systems. The reactivity of the bromoethyl group allows for cyclization reactions with appropriate binucleophilic reagents. For instance, reaction with a nitrogen- or sulfur-containing nucleophile could lead to the formation of various nitrogen- or sulfur-containing heterocyclic rings, which are prevalent in many biologically active compounds.

A hypothetical pathway towards a heterocyclic system could involve the reaction of this compound with a nucleophile such as thiourea (B124793). In this reaction, the sulfur atom of thiourea could displace the bromide ion, followed by an intramolecular cyclization involving one of the nitrogen atoms and the nitrile group, potentially forming a dihydro-imino-pyrimidine or related scaffold after tautomerization. The nitrile group itself is a valuable functional handle for constructing fused heterocyclic rings.

Incorporation into Macrocyclic Architectures

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.gov The synthesis of these large ring structures often relies on key cyclization reactions of linear precursors. This compound can theoretically be incorporated into a linear chain and act as an electrophilic site for the final ring-closing step.

For example, a long-chain molecule containing two nucleophilic groups, such as a diamine or a dithiol, could be reacted with two equivalents of this compound under high-dilution conditions. This would lead to a macrocyclization event, incorporating two benzonitrile units into the final macrocyclic architecture. Methodologies such as transition metal-catalyzed cross-coupling reactions are commonly employed for macrocyclization and could potentially be adapted for derivatives of this compound.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. The secondary benzylic bromide in this compound makes it an excellent substrate for nucleophilic substitution reactions to form these crucial bonds.

Carbon-Carbon Bond Formation: Reactions with carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or enolates, can extend the carbon skeleton. For instance, reacting this compound with the sodium enolate of diethyl malonate would result in the formation of a new C-C bond, attaching the malonate moiety to the ethyl side chain of the benzonitrile. This type of reaction is vital for building molecular complexity.

Carbon-Heteroatom Bond Formation: The compound readily reacts with a wide range of heteroatom nucleophiles.

C-N Bonds: Amines, anilines, and other nitrogen nucleophiles can displace the bromide to form new C-N bonds, a key reaction in the synthesis of many pharmaceutical agents.

C-O Bonds: Alcohols and phenols can react under basic conditions to form ethers.

C-S Bonds: Thiols are potent nucleophiles that can effectively displace the bromide to yield thioethers.

These coupling reactions are often facilitated by a base and can sometimes be promoted by transition-metal catalysts, depending on the specific nucleophile and substrate.

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This compound's reactive nature makes it suitable for such modifications, particularly for analytical purposes or for mechanistic investigations.

Pre-column Derivatization for Chromatographic Analysis

In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into a molecule that lacks a strong UV-absorbing or fluorescent moiety, thereby enhancing detection sensitivity. While the benzonitrile group provides some UV absorbance, its sensitivity might be insufficient for trace-level analysis.

A potential strategy involves reacting this compound with a derivatizing agent that contains a highly responsive functional group. For example, reaction with a fluorescent amine or thiol would attach a fluorescent tag to the molecule via nucleophilic substitution of the bromine atom. This would allow for highly sensitive detection using a fluorescence detector, a common technique for analyzing trace amounts of substances in complex matrices. This approach is analogous to methods developed for other halides where reagents are chosen to shift the absorbance wavelength to a region with less interference from matrix components. nih.gov

| Analyte | Derivatizing Agent (Hypothetical) | Purpose | Detection Method |

| This compound | Dansyl cadaverine | Introduce fluorescent tag | HPLC with Fluorescence Detection |

| This compound | 4-Nitrothiophenol | Introduce strong chromophore | HPLC with UV-Vis Detection |

Preparation of Labeled Analogs for Tracing Studies

Isotopically labeled compounds are indispensable tools for studying the fate of molecules in biological systems (absorption, distribution, metabolism, and excretion) and for elucidating reaction mechanisms. The structure of this compound offers several possibilities for the introduction of isotopic labels such as Carbon-14 (¹⁴C) or Tritium (³H).

One plausible method for creating a labeled analog would be to use a labeled nucleophile in a substitution reaction. For example, reacting the compound with potassium [¹⁴C]cyanide could, under certain conditions, substitute the nitrile group. More straightforwardly, a nucleophile containing a radioactive isotope could be used to displace the bromide. For instance, using a ¹⁴C-labeled methylmagnesium bromide in a Grignard reaction could introduce a labeled methyl group. Alternatively, a precursor to this compound could be synthesized using labeled starting materials, such as [¹⁴C]barium carbonate, to incorporate the isotope into the molecule's carbon skeleton.

| Isotope | Labeling Strategy (Hypothetical) | Application |

| Carbon-14 | Reaction with K¹⁴CN or synthesis from ¹⁴CO₂-derived precursors. | Metabolic fate studies, reaction mechanism elucidation. |

| Tritium (³H) | Catalytic reduction of an unsaturated precursor with ³H₂ gas. | Pharmacokinetic studies, receptor binding assays. |

Future Research Directions and Potential Innovations

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure 2-(1-Bromoethyl)benzonitrile is a primary challenge and a crucial first step toward unlocking its potential. Standard benzylic bromination of 2-ethylbenzonitrile (B1295046) using reagents like N-bromosuccinimide (NBS) under radical conditions typically yields a racemic mixture, as the reaction proceeds through a planar, resonance-stabilized benzylic radical intermediate. masterorganicchemistry.comchemistrysteps.com Future research will need to focus on methods that can control the stereochemical outcome.

Potential strategies for investigation include:

Asymmetric Bromination: Developing catalytic systems that can achieve enantioselective bromination of the prochiral C-H bonds in 2-ethylbenzonitrile. This could involve transition-metal catalysts with chiral ligands or organocatalysts that can differentiate between the two benzylic hydrogens.

Kinetic Resolution: Designing methods for the kinetic resolution of racemic this compound. This could be achieved through enantioselective reactions where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Chiral Auxiliary Methods: Employing chiral auxiliaries attached to a precursor molecule to direct the bromination to one face of the molecule, followed by removal of the auxiliary to yield the enantiopure product.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Precursor | Potential Catalyst/Reagent | Desired Outcome |

|---|---|---|---|

| Asymmetric Bromination | 2-Ethylbenzonitrile | Chiral Transition-Metal Complex or Organocatalyst | Direct formation of (R)- or (S)-2-(1-Bromoethyl)benzonitrile |

| Dynamic Kinetic Resolution | Racemic this compound | Enzyme (e.g., lipase) or Chiral Metal Catalyst | Conversion of both enantiomers into a single enantiomer of a desired product |

| Chiral Pool Synthesis | Enantiopure 1-(2-cyanophenyl)ethanol | PBr₃ or Appel reaction conditions | Stereospecific conversion to the corresponding chiral bromide |

Exploration of Catalytic Asymmetric Reactions Involving this compound

As a chiral electrophile, enantiopure this compound is an ideal substrate for a variety of catalytic asymmetric reactions. Its benzylic bromide moiety makes it susceptible to nucleophilic substitution, providing a handle for constructing complex molecular architectures with a defined stereocenter.

A significant area of future research lies in stereoconvergent cross-coupling reactions. In such processes, a racemic mixture of the benzylic bromide can be converted into a single enantiomer of the product using a chiral catalyst. acs.org Nickel- and palladium-catalyzed systems have shown great promise in the asymmetric cross-coupling of racemic secondary alkyl electrophiles. acs.orgnih.gov For instance, a nickel complex with a chiral ligand could potentially couple racemic this compound with organozinc or organoboron reagents to yield enantioenriched products. acs.org The development of ligands specifically tailored for this substrate will be critical for achieving high yields and enantioselectivities. oup.com

Further avenues for exploration include:

Asymmetric Nucleophilic Substitution: Using chiral catalysts to control the stereochemical outcome of substitution reactions with various nucleophiles (e.g., amines, thiols, carbanions).

Radical Reactions: Investigating photocatalytic methods that can generate a benzylic radical from this compound, which could then participate in enantioselective C-C or C-heteroatom bond-forming reactions. nih.govacs.org

Advanced Computational Studies for Predicting Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before extensive lab work is undertaken. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, stability, and reaction pathways.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states of potential reactions, such as S_N1 and S_N2 substitutions, to predict which pathway is favored under different conditions. This can help in designing reaction conditions that promote desired outcomes.

Predicting Regioselectivity: For reactions involving further substitution on the aromatic ring, computational models can predict the most likely site of reaction (ortho, meta, or para to the existing groups) by calculating parameters like Fukui functions or local ionization energies. chemrxiv.org

Catalyst Design: Simulating the interaction between this compound and potential chiral catalysts to predict which catalyst-substrate combinations will lead to the highest enantioselectivity. This can accelerate the discovery of effective catalytic systems. chemrxiv.org Machine learning models trained on reaction data could also be employed to predict site selectivity and reaction feasibility with high accuracy. rsc.org

Table 2: Key Computational Descriptors for Reactivity Prediction

| Descriptor | Computational Method | Predicted Property |

|---|---|---|

| Bond Dissociation Energy (C-Br) | DFT | Likelihood of radical formation |

| HOMO/LUMO Energies | DFT, Ab initio | Electrophilicity/Nucleophilicity, Spectroscopic properties |

| Transition State Energies | DFT (e.g., B3LYP) | Reaction barriers, kinetic favorability of pathways |

| Fukui Indices | DFT | Site-selectivity in aromatic C-H functionalization |

Design of Functional Materials Incorporating this compound Motifs

The unique combination of a reactive benzylic bromide, a polar nitrile group, and a chiral center makes this compound a compelling building block for advanced functional materials. The benzonitrile (B105546) unit itself is found in materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is relevant for organic light-emitting diodes (OLEDs). rsc.org

Potential innovations in materials science include:

Chiral Polymers: Using enantiopure this compound as a monomer or an initiator for polymerization. The resulting polymers would possess helical structures or other chiral properties, making them potentially useful as chiral stationary phases in chromatography, sensors for chiral molecules, or materials with unique optical properties.

Functional Surface Modification: Grafting the molecule onto surfaces to introduce specific functionalities. The bromide can serve as an anchor point for covalent attachment, while the nitrile group can be further modified or used to alter the surface's polarity and binding properties.

Liquid Crystals: Incorporating the chiral this compound motif into larger molecules designed to exhibit liquid crystalline phases. The inherent chirality could induce the formation of chiral nematic or smectic phases, which are valuable in display technologies and photonics.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on safety, efficiency, and sustainability. Flow chemistry and green chemistry principles offer significant advantages for the synthesis and application of compounds like this compound.

Flow Chemistry for Safer Bromination: Benzylic bromination reactions can be exothermic and involve hazardous reagents like molecular bromine or radical initiators. nih.govresearchoutreach.org Performing these reactions in a continuous flow reactor allows for precise control over temperature, mixing, and reaction time, which dramatically improves safety, minimizes byproduct formation, and allows for safe in-situ generation of hazardous reagents. nih.govrsc.org This approach is ideal for scaling up the production of this compound safely. nih.gov

Sustainable Synthesis (Green Chemistry): Future research should aim to align the synthesis and use of this compound with the principles of green chemistry. researchgate.net This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.

Greener Solvents: Replacing hazardous solvents traditionally used in bromination reactions (like carbon tetrachloride) with more environmentally benign alternatives such as acetonitrile (B52724) or even water-based systems. researchgate.net

Catalysis: Focusing on catalytic methods (as discussed in sections 7.1 and 7.2) rather than stoichiometric reagents to reduce waste.

Innovations in this area could involve developing integrated flow systems where the synthesis of the compound is directly "telescoped" into its subsequent reaction, avoiding the isolation of potentially unstable intermediates and reducing waste. rsc.org

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-(1-bromoethyl)benzonitrile?

The synthesis of this compound often involves bromination of precursor molecules. For example, o-cyanotoluene can undergo bromination to yield 2-(bromomethyl)benzonitrile (a structurally related compound), which is further functionalized via Wittig reactions or other alkylation methods to introduce the ethyl-bromo group . Key steps include:

- Bromination optimization : Controlling reaction conditions (e.g., solvent, temperature) to minimize side products like di-brominated derivatives.

- Purification : Column chromatography or recrystallization to isolate the pure product.

- Validation : Confirmation via melting point analysis and spectroscopic techniques (e.g., H NMR, C NMR) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : H NMR to identify protons adjacent to bromine (δ ~4.5–5.0 ppm for CHBr) and the benzonitrile aromatic protons (δ ~7.5–8.0 ppm). C NMR confirms the nitrile carbon at ~115 ppm .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 210.0 for CHBrN).

- Infrared (IR) spectroscopy : A sharp peak at ~2230 cm for the nitrile group .

Advanced: How can computational chemistry resolve contradictions in the reactivity of this compound in nucleophilic substitution reactions?

Discrepancies in reported reactivity (e.g., SN2 vs. SN1 mechanisms) can be addressed via:

- DFT calculations : Modeling transition states to predict activation energies and regioselectivity. For example, steric hindrance from the benzonitrile group may favor SN1 pathways in polar solvents .

- Kinetic studies : Monitoring reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) to validate computational predictions .

Advanced: How is this compound utilized in drug discovery, particularly in cytotoxic agent development?

Benzonitrile derivatives are explored as cytotoxic agents via:

- Structure-activity relationship (SAR) studies : Modifying the bromoethyl group to enhance binding to targets like tubulin or kinases. For instance, analogs with triazole substituents showed IC values of 1.2–3.8 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .

- Docking studies : Molecular docking with proteins (e.g., EGFR or HER2) to rationalize activity differences between cis/trans isomers .

- In vitro assays : Dose-response curves and apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic pathways .

Advanced: What role does this compound play in designing thermally activated delayed fluorescence (TADF) materials for OLEDs?

Benzonitrile derivatives are key in TADF materials due to their electron-withdrawing nitrile groups, which enhance charge transfer. Applications include:

- Host-guest systems : Blending this compound derivatives with carbazole-based hosts to improve triplet exciton utilization .

- Spectral tuning : Adjusting substituents (e.g., bromoethyl vs. phenoxazine) to shift emission wavelengths (e.g., from blue to green) .

- Device optimization : Testing electroluminescence efficiency in multilayer OLED architectures .

Advanced: How are binding parameters (e.g., KdK_dKd, ΔG) determined for this compound derivatives interacting with biological targets?

Spectrophotometric methods are employed:

- DPPH radical scavenging assays : Monitoring absorbance decay at 517 nm to calculate binding constants () and free energy changes (ΔG). For example, ferrocene-linked benzonitriles showed values of M .

- Isothermal titration calorimetry (ITC) : Direct measurement of enthalpy changes during ligand-receptor interactions.

- Statistical analysis : Nonlinear regression of dose-response data using software like GraphPad Prism to resolve competing binding models .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for X-ray diffraction studies?

Crystallization hurdles (e.g., low melting points, polymorphism) are addressed by:

- Solvent screening : Testing polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents to optimize crystal growth.

- Co-crystallization : Using additives like succinic acid to stabilize lattice structures.

- Low-temperature XRD : Collecting data at 100 K to reduce thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.